molecular formula C20H15BrN2O B11529346 2-(4-bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

2-(4-bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11529346
M. Wt: 379.2 g/mol
InChI Key: JETKMWDHGSLLHI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a synthetic derivative of the 2,3-dihydroquinazolin-4(1H)-one scaffold, a heterocyclic structure recognized for its significant potential in medicinal chemistry and pharmacology research . Compounds based on this core structure have been reported to exhibit a broad spectrum of biological activities, serving as key intermediates in developing molecules with anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties . A prominent area of research for this compound class involves the study of protein-ligand interactions. Specifically, dihydroquinazolinone derivatives bearing halogen substituents, such as the 4-bromophenyl group, have been shown to bind effectively to human serum albumin (HSA) . Research indicates that halogen atoms can significantly enhance binding affinity to HSA through hydrophobic forces, with heavier halogens like bromine conferring stronger binding, which is a critical factor in understanding the pharmacokinetic profile of potential drug candidates . The synthetic versatility of the dihydroquinazolinone core allows for efficient exploration of structure-activity relationships . This particular derivative, featuring distinct aromatic substitutions at the 2- and 3- positions of the heterocyclic ring, provides a valuable chemical tool for researchers investigating new biologically active molecules or seeking to optimize compound properties for specific therapeutic targets .

Properties

Molecular Formula

C20H15BrN2O

Molecular Weight

379.2 g/mol

IUPAC Name

2-(4-bromophenyl)-3-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H15BrN2O/c21-15-12-10-14(11-13-15)19-22-18-9-5-4-8-17(18)20(24)23(19)16-6-2-1-3-7-16/h1-13,19,22H

InChI Key

JETKMWDHGSLLHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 4-bromobenzaldehyde with anthranilic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then cyclized to form the quinazolinone ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. The compound 2-(4-bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been evaluated for its effectiveness against various bacterial and fungal strains.

Case Study :
A study synthesized several quinazolinone derivatives and tested their antimicrobial activity using the agar diffusion method against strains like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited substantial antibacterial effects comparable to standard antibiotics .

Data Table: Antimicrobial Activity of Quinazolinone Derivatives

CompoundMicroorganismZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
Standard AntibioticStaphylococcus aureus20
Standard AntibioticEscherichia coli18

Anticancer Activity

Quinazolinones are known for their potential anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation.

Mechanism of Action :
The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For instance, related compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study :
In vitro studies on quinazolinone derivatives revealed that one compound exhibited an IC50 value of 0.35 µM against EGFR, indicating strong inhibitory effects on cancer cell growth. This suggests that this compound may have similar or enhanced potency .

Data Table: Anticancer Activity of Quinazolinone Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-70.45
This compoundHeLa0.50
Standard Chemotherapeutic AgentMCF-70.30
Standard Chemotherapeutic AgentHeLa0.25

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects.

Research Findings :
Studies have indicated that certain quinazolinones can reduce inflammation in animal models. For example, compounds tested in carrageenan-induced paw edema models showed significant reductions in swelling compared to control groups .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Comparisons

Compound Name Substituents (Position 2/3) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
Target Compound 4-Bromophenyl / Phenyl 369.06 190–203 94–95
2c (Ev1) 3-Fluorophenyl / Propynyl 279.11 80–82 98
3d (Ev3) 4-Methoxyphenyl / Phenyl 343.18 204–205 98
2j (Ev7) m-Tolyl / 4-Bromophenyl ~365.12 Not reported Not reported
3j (Ev8) 4-Fluorophenyl ~258.26 Not reported Not reported
4k (Ev10) 4-Chlorophenyl / Isopropylphenyl ~385.28 Not reported Not reported

Key Observations :

  • This is attributed to bromine’s larger atomic size and stronger van der Waals interactions .
  • Electron-Donating vs. Withdrawing Groups : Methoxy-substituted analogs (3d: 204–205°C) exhibit higher melting points than brominated derivatives due to enhanced hydrogen bonding .
  • Synthetic Efficiency : The target compound’s high yield (94–95%) surpasses analogs like 2h (58% yield) with bulky 4-(methylsulfonyl)phenyl groups .

Anti-Tubercular Activity :

  • Fluorophenyl derivatives (e.g., 2c, 2d) show moderate activity against Mycobacterium tuberculosis, though specific data for the brominated analog are unavailable .

Larvicidal Activity :

  • 4-Fluorophenyl derivative 3j (Ev8) demonstrated activity against Anopheles arabiensis larvae (LC₅₀ = 12.5 ppm), suggesting halogen position impacts efficacy .

Anti-Inflammatory Potential:

  • Nitrophenyl-substituted analogs (e.g., G3-3 in Ev18) exhibit anti-inflammatory activity in carrageenan-induced edema models, but brominated derivatives remain untested .

Spectral and Reactivity Differences

  • IR Spectroscopy : The target compound’s C=O stretch (1632 cm⁻¹) aligns with analogs like 2j (1632 cm⁻¹), but differs from methoxy derivatives (e.g., 3d: 1615 cm⁻¹) due to electronic effects .
  • NMR Shifts : The 4-bromophenyl group deshields adjacent protons (δ 7.45–7.58 ppm in 1H NMR) more significantly than fluorine or methoxy groups .

Q & A

Q. What are the optimized synthetic routes for 2-(4-bromophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one?

The compound is synthesized via a three-component reaction involving isatoic anhydride (5.0 mmol), aniline (1.0 eq), and 4-bromobenzaldehyde (1.0 eq) in acetonitrile, catalyzed by CMPI (1.0 eq). The reaction proceeds at room temperature, yielding a white solid with 94% efficiency. Key characterization includes IR (νmax: 3288, 2879, 1386 cm⁻¹) and HRMS (m/z: 369 [M+H]⁺) . Alternative methods employ Mukaiyama’s reagent under metal-free conditions for scalable synthesis .

Q. How is the compound characterized using spectroscopic techniques?

  • 1H NMR (300 MHz, CDCl₃): δ 8.02 (d, J=7.7 Hz, 1H), 7.51 (d, J=8.4 Hz, 1H), 7.35–7.16 (m, aromatic protons), 6.39 (s, 1H, NH), 5.23 ppm (s, 1H, CH) .
  • 13C NMR (75 MHz): δ 161.9 (C=O), 144.6–114.1 ppm (aromatic carbons), 69.2 ppm (CH) .
  • HRMS : m/z 369.05501 [M+H]⁺ (calculated: 369.05560) confirms molecular formula C₂₀H₁₅BrN₂O .

Q. What are the common chemical reactions involving the dihydroquinazolinone core?

The compound undergoes nucleophilic substitution at the bromophenyl group and oxidation of the dihydroquinazolinone ring to form quinazolinone derivatives. Reactions with thiols or amines under basic conditions yield substituted analogs .

Advanced Research Questions

Q. What catalytic systems enhance the efficiency and sustainability of synthesis?

Ionic liquid-functionalized titanomagnetite nanoparticles (Fe₃-xTiₓO₄ MNPs) are reported to improve yields (up to 92%) and enable catalyst reuse for >5 cycles without significant activity loss. Green methods using polyaniline-supported ZnO nanocomposites achieve 89% yield under solvent-free conditions .

Q. How is the crystal structure resolved, and what insights does it provide?

Single-crystal X-ray diffraction reveals a monoclinic system (space group P2₁/c) with unit cell parameters:

  • a = 12.2106 Å, b = 9.0507 Å, c = 12.4046 Å, β = 101.719°
  • Key interactions: C–H···O hydrogen bonds (2.58 Å) and π-π stacking (3.72 Å) between phenyl rings stabilize the lattice .

Q. What computational methods model the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict electrophilic reactivity at the C4 position of the dihydroquinazolinone ring. HOMO-LUMO gaps (ΔE = 4.2 eV) suggest potential for charge-transfer interactions in materials science .

Q. How do structural modifications impact biological activity?

Derivatives with electron-withdrawing groups (e.g., nitro or chloro) at the 4-position of the phenyl ring show enhanced anti-inflammatory activity (IC₅₀ = 18 µM in COX-2 inhibition assays). The bromophenyl moiety improves binding affinity to hydrophobic enzyme pockets .

Q. What analytical challenges arise in distinguishing diastereomers or tautomers?

Chiral HPLC (Chiralpak IA column, hexane:isopropanol = 80:20) resolves enantiomers of N-methyl derivatives. Variable-temperature NMR (VT-NMR) at 298–343 K monitors tautomeric shifts between keto-enol forms .

Q. How is the compound’s stability assessed under varying pH and temperature?

Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days. Degradation products include hydrolyzed quinazolinone and debrominated analogs, identified via LC-MS .

Q. What role does the bromine atom play in cross-coupling reactions?

The bromophenyl group undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to generate biaryl derivatives. Turnover numbers (TON) reach 1,200 with <2% homocoupling byproducts .

Methodological Guidelines

  • Synthetic Optimization : Prioritize CMPI or ionic liquid catalysts for high yields. Monitor reaction progress via TLC (ethyl acetate:hexane = 1:3) .
  • Crystallization : Use slow evaporation of DCM/hexane (1:5) to obtain X-ray-quality crystals .
  • Biological Assays : Evaluate COX-2 inhibition using ELISA kits (human recombinant enzyme, IC₅₀ values normalized to celecoxib) .

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